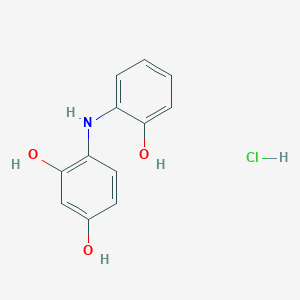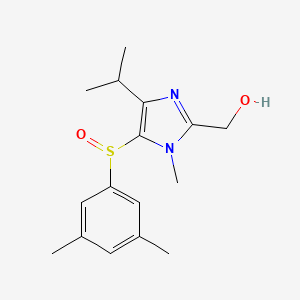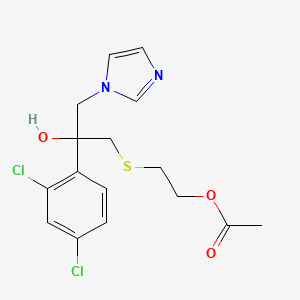![molecular formula C8H9N3 B12932212 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 59718-12-6](/img/structure/B12932212.png)
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common method includes the reaction of 1,2,3,4-tetrahydro-2-(2-chloroethyl)-5,7-dimethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine-1,4-dione with 1-phenylpiperazine in xylene under reflux conditions . The crude product is then filtered and crystallized from ethanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with kinase pathways, which are crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a fused pyrrole and pyrazine ring system and exhibit similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a pyridazine ring and show a wide range of pharmacological activities.
Uniqueness: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for drug discovery and the development of new materials.
Properties
CAS No. |
59718-12-6 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3 |
InChI Key |
VXMULGTZFMKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN=CC2=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



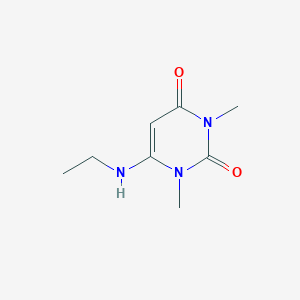
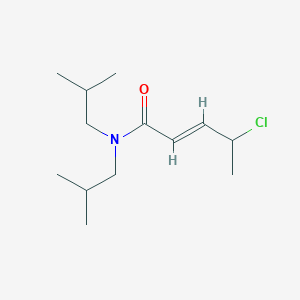

![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
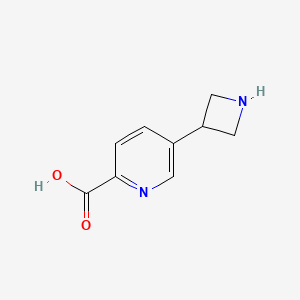
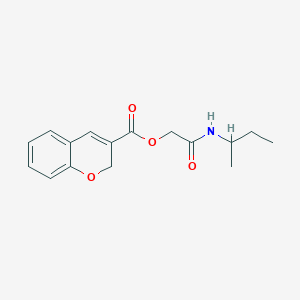
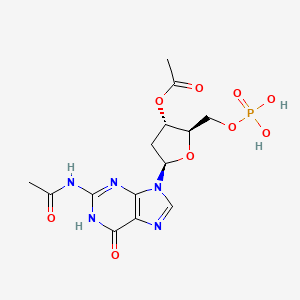


![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
